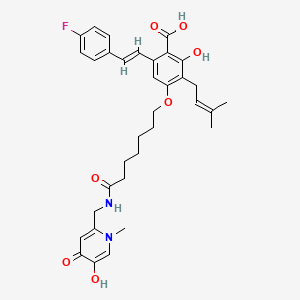
Antibacterial agent 202
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 202 involves the conjugation of cajaninstilbene acid derivatives with siderophores of 3-hydroxypyridin-4(1H)-ones. This process is based on the Trojan horse strategy, which enhances the compound’s ability to penetrate bacterial cells . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 202 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antibacterial properties.
Reduction: The removal of oxygen or the addition of hydrogen can also modify the compound, potentially increasing its efficacy.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to fine-tune the compound’s activity against specific bacterial strains.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions are modified versions of this compound, which may exhibit enhanced or altered antibacterial activity. These products are often tested for their efficacy against different bacterial strains to determine their potential as therapeutic agents.
Applications De Recherche Scientifique
Antibacterial agent 202 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and modification of antibacterial agents.
Biology: Researchers use it to investigate the mechanisms of bacterial cell membrane disruption and the development of bacterial resistance.
Medicine: The compound is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of antibacterial agent 202 involves the disruption of bacterial cell membranes. This compound targets the integrity of the cell membrane, causing it to become permeable and leading to the leakage of cellular contents . This disruption ultimately results in the death of the bacterial cell. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which are essential for maintaining the structural integrity of the bacterial cell .
Comparaison Avec Des Composés Similaires
Cajaninstilbene Acid Derivatives: These compounds share a similar structure and mechanism of action with antibacterial agent 202, targeting bacterial cell membranes.
Siderophore Conjugates: These compounds also utilize the Trojan horse strategy to penetrate bacterial cells and exert their antibacterial effects.
Other Bacterial Inhibitors: Compounds such as polymyxins and aminoglycosides also target bacterial cell membranes, although they may have different structures and specificities
Uniqueness: this compound is unique in its combination of low cytotoxicity and high efficacy against Gram-negative bacteria. Its ability to disrupt bacterial cell membranes while maintaining low toxicity to human cells makes it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C34H39FN2O7 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
6-[(E)-2-(4-fluorophenyl)ethenyl]-2-hydroxy-4-[7-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methylamino]-7-oxoheptoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+ |
Clé InChI |
NCCOTSFYYMWLMA-JLHYYAGUSA-N |
SMILES isomérique |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
SMILES canonique |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
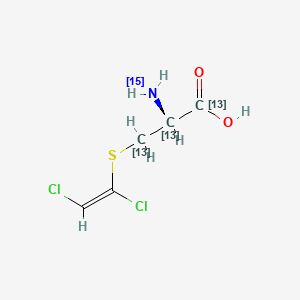
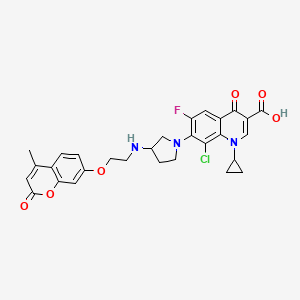
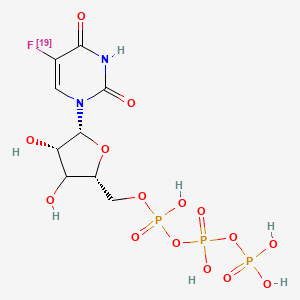
![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
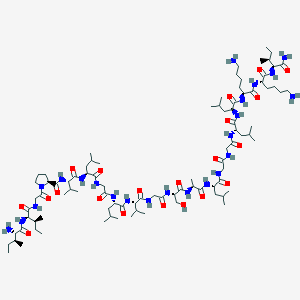
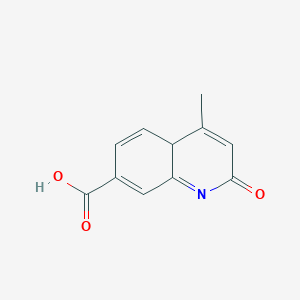
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
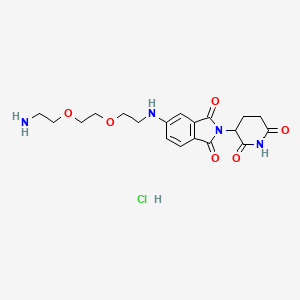

![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
